molecular formula C21H26ClN3O3 B3012132 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide CAS No. 868256-34-2

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No. B3012132
CAS RN: 868256-34-2
M. Wt: 403.91
InChI Key: PHZSFNXMBGTABE-UHFFFAOYSA-N
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Description

The compound "2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide" is a synthetic molecule that may be related to various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have been studied for their potential pharmacological activities, including anticonvulsant and antioxidant properties. These compounds typically feature a benzylpiperazine moiety linked to an acetamide group substituted with different aromatic systems .

Synthesis Analysis

The synthesis of related compounds often involves the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or similar chloroacetamide derivatives. The synthesis route may include the formation of intermediate compounds, which are then further modified to obtain the final desired product . The synthesis process is usually confirmed by various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a central acetamide linkage, which is a key pharmacophore for biological activity. The benzylpiperazine moiety is a common structural feature in these molecules, which may influence their binding to biological targets such as neuronal voltage-sensitive sodium channels or GABA receptors . X-ray crystallography has been used to elucidate the structures of some related compounds, providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of these acetamide derivatives is influenced by the presence of substituents on the aromatic rings and the acetamide group. The chloromethyl group in related compounds, for example, can serve as a reactive site for further chemical modifications, leading to a variety of 3,5-disubstituted benzoxazoles with potential pharmacological activities . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with varying biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter these properties .

Scientific Research Applications

Antioxidant and Analgesic Properties

A related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrated significant antioxidant, analgesic, and anti-inflammatory activities. This compound was synthesized and characterized, showing notable DPPH radical scavenging activity in comparison with standard treatments (Nayak et al., 2014).

Potential Pesticide Applications

N-derivatives of similar compounds have been characterized by X-ray powder diffraction and identified as potential pesticides. This includes a variety of derivatives with different chemical modifications, showing the versatility of this class of compounds in agricultural applications (Olszewska et al., 2011).

Anticonvulsant Activity

1-Benzylsubstituted derivatives of a similar compound were synthesized and evaluated for their affinity to GABAergic biotargets. Although they did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures, the study provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).

Receptor Affinity for Neurological Disorders

N-(Arylpiperazinyl)acetamide derivatives of certain diones were synthesized and evaluated for their affinity towards serotonin and dopamine receptors. This research is significant for understanding the structural features responsible for receptor affinity and potential therapeutic applications for neurological disorders (Żmudzki et al., 2015).

Antitumor Activity

N-[4-(Benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their antitumor activity against various human tumor cell lines. This highlights the potential of these compounds in developing new anticancer treatments (Yurttaş et al., 2015).

Corrosion Inhibition

Heterocyclic benzimidazole derivatives were synthesized and characterized for their inhibitory properties on carbon steel corrosion. This application is relevant in materials science, showcasing the protective capabilities of these compounds against corrosion (Rouifi et al., 2020).

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-27-19-13-18(20(28-2)12-17(19)22)23-21(26)15-25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSFNXMBGTABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

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